N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzodioxole carboxamide core linked to a substituted imidazo[1,2-b]pyridazine moiety. The methoxy group at the 6-position of the imidazopyridazine ring may enhance solubility or target binding, while the benzo[d][1,3]dioxole fragment is associated with metabolic stability and enzyme inhibition .
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-27-20-8-7-19-23-16(11-25(19)24-20)13-3-2-4-15(9-13)22-21(26)14-5-6-17-18(10-14)29-12-28-17/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIAMYQAKZHXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazinyl Intermediate: This step involves the reaction of appropriate starting materials under specific conditions to form the imidazo[1,2-b]pyridazinyl core.
Coupling with the Phenyl Group: The imidazo[1,2-b]pyridazinyl intermediate is then coupled with a phenyl group through a cross-coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Incorporation of the Benzo[d][1,3]dioxole Moiety:
Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, typically using amine derivatives and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Protein-Protein Interactions: Affecting the interactions between proteins, thereby influencing cellular signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and disrupting their function.
Comparison with Similar Compounds
Antidiabetic Benzodioxole Derivatives
- N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc): This compound, highlighted in , shares the benzo[d][1,3]dioxole-5-carboxamide backbone but replaces the imidazopyridazine moiety with a trifluoromethylphenyl group.
Kinase Inhibitors with Heterocyclic Motifs
- (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11f): Described in , this compound combines a pyrimido[4,5-d]pyrimidinone core with a benzodiazepine-carboxamide side chain. While structurally distinct from the target compound, both share a focus on heterocyclic diversity for kinase inhibition. The imidazopyridazine in the target compound may offer improved selectivity for specific kinases (e.g., Abl, EGFR) compared to the pyrimido-pyrimidinone in 11f, though direct activity data are unavailable .
- Ponatinib :
A Bcr-Abl kinase inhibitor synthesized via a 9-step process (), ponatinib lacks the benzodioxole group but highlights the therapeutic relevance of imidazo[1,2-b]pyridazine analogs. The target compound’s methoxyimidazopyridazine-phenyl linkage could mimic ponatinib’s binding to kinase ATP pockets, though its exact target remains unconfirmed .
Heterocyclic Carboxamides with Modified Substituents
- N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e): This compound () incorporates an acrylamide group for covalent kinase binding, a feature absent in the target compound. The benzo[4,5]imidazo[1,2-a]pyrimidine core contrasts with the imidazo[1,2-b]pyridazine, suggesting divergent structure-activity relationships .
- Crystalline Benzodioxole Carboxamide Derivatives (): Patent-protected crystalline forms of a benzodioxole carboxamide with a methylthio-pyridinone substituent emphasize the role of solid-state properties in drug development. The target compound’s amorphous or crystalline form is unspecified, but such modifications could enhance bioavailability .
Comparative Data Table
Key Research Findings and Implications
- Structural-Activity Relationships : The methoxy group in the target compound may improve solubility compared to ponatinib’s chloro substituent, while the benzodioxole carboxamide could reduce off-target effects relative to IIc’s trifluoromethylphenyl group .
- Synthetic Feasibility : highlights the modular synthesis of imidazo[1,2-b]pyridazine derivatives, suggesting the target compound could be optimized via analogous routes .
- Therapeutic Potential: While IIc and ponatinib validate the antidiabetic and anticancer applications of related scaffolds, the target compound’s biological data remain speculative. Further in vitro kinase profiling is warranted.
Notes on Evidence Limitations
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyridazine moiety fused with a benzo[d][1,3]dioxole structure. Its molecular formula is , and it has a molecular weight of approximately 365.37 g/mol. The methoxy group enhances its solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions involving suitable pyridazine derivatives.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This can be accomplished through condensation reactions with appropriate dioxole precursors.
Antimicrobial Activity
Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For example, compounds with imidazo[1,2-b]pyridazine structures have shown potent activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM . This suggests potential applications in treating tuberculosis and other bacterial infections.
Anticancer Properties
The benzodioxole derivatives have been evaluated for their anticancer activity. A study demonstrated that certain benzodioxole compounds exhibited cytotoxic effects against various cancer cell lines, including Hep3B liver cancer cells. Specifically, compound 2a showed significant inhibition of cell proliferation and induced cell cycle arrest in the G2-M phase . The IC50 values for these compounds were notably lower than those for standard chemotherapeutic agents like doxorubicin, indicating promising anticancer potential.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2a | Hep3B | 8.07 | G2-M phase arrest |
| Doxorubicin | Hep3B | 7.4 | DNA intercalation |
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory properties. Compounds featuring similar structural motifs have been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Antidiabetic Potential : In vivo studies have indicated that certain derivatives of benzodioxole exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, compound IIc demonstrated an IC50 value of 0.68 µM against α-amylase while showing negligible cytotoxicity towards normal cell lines .
- Mechanistic Insights : The mechanism of action for these compounds often involves interaction with specific enzymes or receptors within cellular pathways, leading to modulation of biological processes such as apoptosis and cell cycle regulation .
Q & A
Basic: What are the optimized synthetic routes for N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, and how are reaction conditions tailored to improve yield?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core Formation : Construct the imidazo[1,2-b]pyridazine ring via condensation of 6-methoxypyridazine-3-amine with α-bromoketones under reflux in dimethylformamide (DMF) .
Coupling Reactions : Introduce the benzo[d][1,3]dioxole-5-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane (DCM) at 0–25°C .
Purification : Chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) .
Key Optimization Parameters:
Basic: What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies protons/carbons in the imidazo[1,2-b]pyridazine (δ 7.5–8.5 ppm for aromatic protons) and benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for dioxole methylene) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₁₈N₄O₄: 424.13) .
- HPLC : Purity >95% achieved using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the imidazo[1,2-b]pyridazine core?
Methodological Answer:
Substituent Variation : Replace the 6-methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess steric/electronic effects on kinase inhibition .
Bioactivity Assays : Test analogs against kinase panels (e.g., JAK2, EGFR) using IC₅₀ determinations .
Computational Modeling : Dock modified structures into ATP-binding pockets (PDB: 1M17) to predict binding affinities .
Example SAR Findings:
| Modification | Kinase Inhibition (IC₅₀) | Selectivity Notes |
|---|---|---|
| 6-Methoxy (parent) | 50 nM (JAK2) | Moderate EGFR off-target |
| 6-Fluoro | 35 nM (JAK2) | Improved selectivity |
Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Assay Standardization : Use uniform protocols (e.g., ATP concentration, incubation time) to minimize variability .
Competitive Binding Assays : Compare results with positive controls (e.g., staurosporine) to validate target engagement .
Meta-Analysis : Aggregate data from orthogonal methods (e.g., SPR, thermal shift assays) to confirm potency .
Case Study : Discrepancies in JAK2 inhibition (20–100 nM) were resolved by identifying pH-sensitive binding in certain buffer systems .
Advanced: What strategies improve aqueous solubility for in vivo studies without compromising target affinity?
Methodological Answer:
Prodrug Design : Introduce phosphate esters at the methoxy group, hydrolyzed in vivo to regenerate the active compound .
Cocrystallization : Use coformers (e.g., succinic acid) to enhance solubility while maintaining crystallinity .
Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Solubility Data:
| Formulation | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free compound | 0.05 | <10 |
| PEG-Liposome | 1.2 | 45 |
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Kinase Inhibition : Luminescent ADP-Glo™ assay (Promega) with recombinant kinases (e.g., JAK2, IC₅₀ determination) .
- Antimicrobial Screening : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (MIC values) .
- Cytotoxicity : MTT assay in HEK293 cells (CC₅₀ > 50 μM indicates selectivity) .
Advanced: How can computational tools predict metabolic stability and off-target effects?
Methodological Answer:
Metabolism Prediction : Use in silico tools (e.g., StarDrop, Schrödinger) to identify CYP450 oxidation sites (e.g., demethylation of methoxy group) .
Off-Target Profiling : Perform similarity searches (e.g., SwissTargetPrediction) against kinases, GPCRs, and ion channels .
MD Simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
Predicted Metabolic Pathways:
| Site | Enzyme | Metabolite |
|---|---|---|
| 6-Methoxy | CYP3A4 | 6-Hydroxy derivative |
| Benzo[d][1,3]dioxole | CYP2D6 | Catechol intermediate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
